molecular formula C17H21NO3 B3837570 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one

8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B3837570
M. Wt: 287.35 g/mol
InChI Key: GHHWCYNTZXUIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced research applications . This compound features a core chromen-2-one structure substituted with a hydroxy group at the 7-position and an azepanylmethyl group at the 8-position. The azepane ring, a flexible heterocyclic amine, can enhance solubility and serves as a versatile molecular building block and potential proton-recognition site . This coumarin derivative is primarily investigated as a key precursor in the development of water-soluble fluorescent chemosensors and probes . The molecular structure supports intricate supram assembly through various interactions, including intramolecular O-H⋯N hydrogen bonds, which can stabilize specific conformations and influence photophysical properties . Researchers value this compound for its potential utility in fundamental studies on molecular sensing and signal transduction. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12-10-16(20)21-17-13(12)6-7-15(19)14(17)11-18-8-4-2-3-5-9-18/h6-7,10,19H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHWCYNTZXUIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with azepan-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-oxo-4-methyl-2H-chromen-2-one derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Overview

8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of chromen-2-one, possesses unique structural features that contribute to its diverse applications in scientific research and industry. This compound is characterized by an azepane ring, hydroxy group, and a methyl substituent, which enhance its biological and chemical properties.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. Its structural components suggest possible activity against various diseases, particularly in the fields of oncology and infectious diseases. Research has indicated that derivatives of chromen-2-one can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that chromenone derivatives can possess significant antimicrobial properties. The presence of the azepane ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further exploration as an antimicrobial agent.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against RNA viruses. The mechanism is thought to involve inhibition of viral replication through interference with viral proteins.

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to synthesize more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the azepane ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may exert its effects through inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one and their biological properties:

Compound Name Substituent at C8 Key Biological Activity MIC (mg/L) or Efficacy Notes Toxicity Profile Source
8-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CSHMC) (4-Chlorophenyl)sulfonyl Antitubercular (vs. M. tuberculosis) MIC = 0.99 mg/L No hematological/hepatotoxicity at 20 mg/kg
8-(Hydrazonomethyl)-7-hydroxy-4-methyl-2H-chromen-2-one Hydrazonomethyl Intermediate for Schiff base complexes N/A Not reported
8-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one (Compound 15) Chloro Synthetic intermediate N/A Not reported
8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Azepan-1-ylmethyl + benzothiazole Not explicitly reported (structural study) N/A Not reported
Thiofibrate derivatives (e.g., Compound 6) 1,2,4-Triazole or 1,3,4-oxadiazole Antimicrobial Moderate activity against bacterial strains Not reported

Key Comparative Insights

Antitubercular Activity :

  • CSHMC, a sulfonyl-substituted coumarin, demonstrates potent antitubercular activity (MIC = 0.99 mg/L) comparable to first-line drugs like isoniazid and rifampicin . Its efficacy is attributed to the (4-chlorophenyl)sulfonyl group, which may disrupt mycobacterial cell wall synthesis . In contrast, the azepan-1-ylmethyl substituent in the target compound could modulate bioavailability but requires empirical validation.

The azepane ring’s lipophilic nature might further enhance metabolic stability, though in vivo studies are needed.

Structural-Activity Relationships (SAR): Position of Substitution: Activity is highly dependent on substituent placement. For example, sulfonyl groups at C8 (CSHMC) confer antitubercular activity, whereas hydrazonomethyl groups () are intermediates for further functionalization . Heterocyclic Modifications: Thiofibrate derivatives with triazole/oxadiazole moieties () exhibit antimicrobial activity, highlighting the importance of electron-withdrawing groups at C7/C8 . The azepane ring, a saturated nitrogen heterocycle, may enhance binding to enzymatic targets like aminopeptidases .

Synthetic Accessibility :

  • The target compound is synthesized via alkylation of 7-hydroxy-4-methylcoumarin with azepane derivatives, a method analogous to the preparation of 4-methyl-7-propoxycoumarin () . This contrasts with sulfonyl- or halogen-substituted coumarins, which require sulfonation or electrophilic substitution .

Biological Activity

8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with an azepane ring and a hydroxyl group. Its molecular formula is C20H25NO5C_{20}H_{25}NO_5 with a molecular weight of approximately 359.416 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression. For example, it has been noted to affect acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment by increasing acetylcholine levels .
  • Cellular Pathways : It modulates pathways related to cell proliferation, apoptosis, and immune response, which are crucial for its therapeutic effects.

Anti-inflammatory Activity

Research has demonstrated that chromen-2-one derivatives exhibit notable anti-inflammatory properties. In one study, compounds structurally related to this compound were screened for their ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results indicated that these compounds were more potent than the standard drug Diclofenac at a dose of 30 mg/kg .

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. A structure-activity relationship (SAR) analysis indicated that certain modifications on the coumarin structure enhance cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 25 µM to 45 µM against human cancer cell lines such as K562 and MCF-7 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other chromen derivatives:

Compound NameStructure FeaturesBiological ActivityIC50 Values
6-chloro-7-hydroxy-4-methylcoumarinChlorine substitutionAnti-inflammatoryNot specified
8-(piperidin-1-ylmethyl)-6-chloro-coumarinPiperidine ringAnticancerNot specified
8-(azepan-1-ylmethyl)-7-hydroxy-coumarin Azepane ringAnti-inflammatory, AnticancerVaries (25–45 µM)

The presence of the azepane ring in 8-(azepan-1-ylmethyl)-7-hydroxy-coumarin distinguishes it from other derivatives, potentially influencing its interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Study : A study conducted on various coumarin derivatives revealed that those with hydroxyl substitutions exhibited significant anti-inflammatory effects in animal models .
  • Neuroprotective Effects : Research indicates that compounds containing a coumarin core can inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Assays : In vitro studies have shown that modifications on the coumarin backbone can lead to enhanced cytotoxicity against cancer cells, supporting further exploration of these compounds as therapeutic agents .

Q & A

Q. Critical Parameters :

  • Temperature control during condensation to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.

Basic: How is the compound structurally characterized?

Answer:
Standard characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Hydroxy (δ ~10–12 ppm) and azepane methylene (δ ~2.5–3.5 ppm) protons confirm substitution .
    • IR : Broad O–H stretch (~3200 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.43) align with theoretical mass .
  • X-ray Crystallography : SHELX refinement reveals planar chromen-2-one core and azepane conformation (e.g., C–N bond length: 1.47 Å) .

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d6)δ 6.2 (s, aromatic H), δ 3.3 (m, azepane CH₂)
IR1705 cm⁻¹ (C=O), 3200 cm⁻¹ (O–H)

Advanced: How to refine crystal structures of this compound using SHELXL for high-resolution or twinned data?

Answer:

Data Handling :

  • Use SHELXL for least-squares refinement. For twinned data, apply TWIN and BASF commands to model twin domains .
  • Hydrogen atoms: Place geometrically (riding model) or locate via difference Fourier maps for hydroxyl groups .

Validation :

  • Check R-factors (R₁ < 0.05 for high-resolution data).
  • Analyze residual electron density (<0.5 eÅ⁻³) to confirm absence of disorder .

Case Study :
A crystal structure (C26H22N2O4) refined with SHELXL showed:

  • Space group: P1̄
  • R₁ = 0.0663, wR₂ = 0.1830 after anisotropic refinement of non-H atoms .

Advanced: How to design Fe³⁺ chemosensors using derivatives of this compound?

Answer:
Design Strategy :

  • Hydrazone Functionalization : Introduce hydrazone moieties (e.g., (E)-8-(2-(dihydrofuran-2(3H)-ylidene)hydrazinyl)) to create Fe³⁺-specific binding sites .
  • Selectivity Testing : Perform fluorescence quenching assays in acetonitrile/water (1:1) with competing ions (e.g., Cu²⁺, Zn²⁺). Reported detection limit: ~10⁻⁶ M .

Mechanism :
Fe³⁺ binding disrupts intramolecular charge transfer (ICT), causing a "turn-off" fluorescence response. Confirmed via Job’s plot (1:1 binding stoichiometry) .

Basic: How to evaluate the biological activity of this compound?

Answer:

Antimicrobial Assays :

  • Test against E. coli and S. aureus using agar dilution (MIC: 25–50 µg/mL reported for similar coumarins) .

Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to determine IC₅₀ values .

Q. Comparison with Analogues :

CompoundMIC (µg/mL)IC₅₀ (µM)Reference
8-(Azepan-1-ylmethyl) derivative3245
6-Chloro-4-hydroxycoumarin5060

Advanced: How to validate Fe³⁺ binding using computational methods?

Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify binding sites (e.g., hydroxyl and hydrazone groups) .

Molecular Docking : Simulate Fe³⁺ interaction with AutoDock Vina (binding energy: −7.2 kcal/mol reported) .

Electrostatic Potential Maps : Visualize electron-rich regions (e.g., O–H and N donors) for metal coordination .

Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm charge-transfer transitions .

Advanced: How to resolve discrepancies in elemental analysis (e.g., C/H/N mismatch)?

Answer:

Purification : Re-crystallize from ethanol/acetonitrile to remove solvent residues.

Alternative Techniques :

  • Use CHNS elemental analysis for accurate C/H/N quantification.
  • Validate via high-resolution mass spectrometry (HRMS) .

Case Example : A synthesized derivative showed C: 75.05% (calc. 73.23%) due to residual solvent; corrected via Soxhlet extraction .

Basic: What are common chemical reactions involving this compound?

Answer:

  • Esterification : React hydroxyl group with acetic anhydride to form acetylated derivatives .
  • Alkylation : Introduce alkyl chains via Williamson ether synthesis (e.g., benzyl bromide in K₂CO₃/DMF) .
  • Metal Chelation : Form complexes with Fe³⁺ or Cu²⁺ (log K: ~4.5 for Fe³⁺) .

Q. Reactivity Table :

Reaction TypeReagents/ConditionsProduct ApplicationReference
EsterificationAc₂O, pyridine, 80°CProdrug synthesis
AlkylationBenzyl bromide, K₂CO₃Lipophilicity enhancement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
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8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2H-chromen-2-one

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